molecular formula C39H46F2N2O5Si2 B057156 (S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one CAS No. 272778-12-8

(S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one

Cat. No. B057156
M. Wt: 717 g/mol
InChI Key: XXMINDVVBVJXLN-GOFGAPPUSA-N
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Description

This compound is a structurally complex molecule, featuring multiple fluorophenyl and trimethylsilyloxy groups. It falls within the category of oxazolidinones, which are often explored for their potential in various chemical applications due to their unique structural features.

Synthesis Analysis

The synthesis of related oxazolidinones involves multi-step processes. For example, Lucarini and Tomasini (2001) described the synthesis of oligomers of oxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement reactions (Lucarini & Tomasini, 2001). Similarly, Singh et al. (2013) developed enzymatic methods for the synthesis of a closely related compound by transesterification and hydrolysis using lipase as the enzyme source (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones typically features a five-membered ring containing nitrogen and oxygen atoms. In the case of the compound under discussion, the presence of fluorophenyl and trimethylsilyloxy groups adds complexity to its structure. Wang et al. (2017) provided insights into the crystal structure of a similar compound, highlighting the orientation of carbonyl groups and the formation of a three-dimensional supramolecular architecture (Wang et al., 2017).

Chemical Reactions and Properties

Oxazolidinones, including compounds similar to the one , are known for their participation in various chemical reactions. Chernysheva et al. (2004) investigated the reaction of 5-methyl-5-(4-methyl-3-pentenyl)-4-methylene-1,3-dioxolan-2-one with primary amines, leading to the formation of 1-oxa-3-azapentalen-2-ones (Chernysheva et al., 2004). These reactions are critical for understanding the chemical behavior and potential applications of such compounds.

Scientific research applications

Enzymatic Methods for SynthesisThe compound (S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one has been extensively studied for its applications in the synthesis of pharmaceuticals, specifically as an intermediate in the production of ezetimibe, a cholesterol absorption inhibitor. Singh et al. (2013) developed efficient enzymatic methods for synthesizing this compound using lipase-catalyzed reactions, demonstrating its role as a crucial intermediate in drug synthesis (Singh et al., 2013).

Biochemical Synthesis EnhancementFurther advancing the biochemical synthesis of this compound, Liu et al. (2017) constructed a recombinant Escherichia coli expressing carbonyl reductase (CBR) for the enzymatic synthesis of a chiral intermediate of ezetimibe. This study highlighted the potential of biocatalytic processes in an aqueous-organic solvent system, achieving high conversion rates and diastereomeric excess, showcasing the efficiency of using bioengineered enzymes for the synthesis of complex pharmaceutical intermediates (Liu et al., 2017).

properties

IUPAC Name

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46F2N2O5Si2/c1-49(2,3)47-33-22-14-29(15-23-33)37(42-32-20-18-31(41)19-21-32)34(24-25-36(48-50(4,5)6)28-12-16-30(40)17-13-28)38(44)43-35(26-46-39(43)45)27-10-8-7-9-11-27/h7-23,34-37,42H,24-26H2,1-6H3/t34-,35-,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMINDVVBVJXLN-GOFGAPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46F2N2O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one

CAS RN

272778-12-8
Record name (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone
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Record name (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone
Source FDA Global Substance Registration System (GSRS)
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